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molecular formula C10H14O B166981 4-Isopropyl-3-methylphenol CAS No. 3228-02-2

4-Isopropyl-3-methylphenol

Cat. No. B166981
M. Wt: 150.22 g/mol
InChI Key: IJALWSVNUBBQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642603B2

Procedure details

The title compound was prepared from 4-isopropyl-3-methyl-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[CH3:11])([CH3:3])[CH3:2].[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl>>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:12][CH:14]2[CH2:15][O:16]2)=[CH:6][C:5]=1[CH3:11])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=C(C=C1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=C(OCC2OC2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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